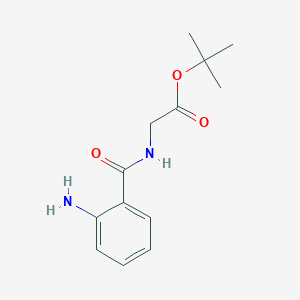
Tert-butyl 2-(2-aminobenzamido)acetate
Cat. No. B8709438
Key on ui cas rn:
855997-66-9
M. Wt: 250.29 g/mol
InChI Key: YVSOUEFRPCMTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633211B2
Procedure details


To a cooled (<5° C.) solution of (2-amino-benzoylamino)-acetic acid tert-butyl ester (33 g, 0.132 mol) in DCM (200 ml), a solution of triphosgene (14.08 g, 0.047 mol) in DCM (70 ml) is added dropwise over 30 minutes, keeping the temperature below 5° C. The resulting white/cream precipitate is treated dropwise with triethylamine (21 ml, 0.145 mol), keeping the temperature of the reaction below 5° C. The bright yellow reaction mixture is gradually allowed to warm to RT and stirred overnight. Water (250 ml) is added to the reaction mixture with stirring. Mixture is partitioned and the aqueous phase is washed with DCM (100 ml). The organic extracts are combined, washed with NaHCO3 (2×200 ml), water (2×150 ml), brine (200 ml), and concentrated in vacuo to give a pale orange solid. This is then slurried in isohexane for 30 minutes, filtered, then taken up in DCM (90 ml) with heating. The solution is then placed in the fridge over the weekend. The crystalline material formed is filtered and washed with a minimal amount of cold DCM to afford the title compound.
Quantity
33 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:18])[CH2:7][NH:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16])([CH3:4])([CH3:3])[CH3:2].Cl[C:20](Cl)([O:22]C(=O)OC(Cl)(Cl)Cl)Cl.C(N(CC)CC)C.O>C(Cl)Cl.CCCC(C)C>[C:1]([O:5][C:6](=[O:18])[CH2:7][N:8]1[C:9](=[O:17])[C:10]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:16][C:20]1=[O:22])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CNC(C1=C(C=CC=C1)N)=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
14.08 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the reaction below 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Mixture is partitioned
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase is washed with DCM (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with NaHCO3 (2×200 ml), water (2×150 ml), brine (200 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale orange solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline material formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a minimal amount of cold DCM
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(CN1C(NC2=CC=CC=C2C1=O)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

